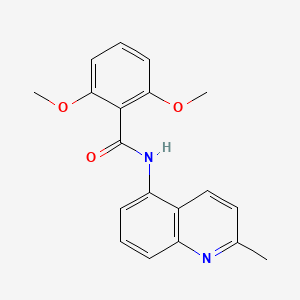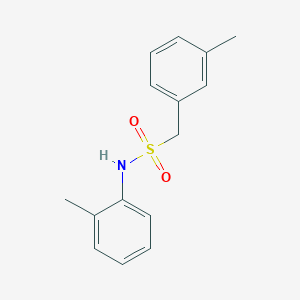
4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known by its research name, Ostarine. Ostarine has gained attention in the scientific community due to its potential therapeutic applications in various medical conditions, including muscle wasting, osteoporosis, and androgen deficiency.
Mécanisme D'action
Ostarine exerts its effects by selectively binding to androgen receptors in muscle and bone tissue. This binding activates the androgen receptor, which then stimulates protein synthesis and promotes muscle growth. Ostarine also has a positive effect on bone density by increasing osteoblast activity and reducing osteoclast activity.
Biochemical and Physiological Effects:
Ostarine has been shown to increase muscle mass and strength in both animal and human studies. It has also been shown to improve bone density and reduce body fat. These effects are thought to be mediated by the activation of the androgen receptor in muscle and bone tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ostarine is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects associated with traditional androgen therapy. However, Ostarine has also been shown to have some off-target effects, including stimulation of the prostate gland in animal studies. This highlights the need for further research to fully understand the safety and efficacy of Ostarine.
Orientations Futures
There are several potential future directions for Ostarine research. One area of interest is its potential as a treatment for muscle wasting and sarcopenia in elderly populations. Another potential application is in the treatment of osteoporosis, where Ostarine's ability to increase bone density could be beneficial. Additionally, Ostarine may have potential as a performance-enhancing drug in sports, although further research is needed to fully understand its effects and potential risks.
Applications De Recherche Scientifique
Ostarine has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, Ostarine has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. These effects make it a promising candidate for the treatment of muscle wasting, osteoporosis, and androgen deficiency.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSWTBUXDDRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4667403.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(ethylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4667404.png)
![1-(4-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4667410.png)
![N-[2-methyl-3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4667433.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4667446.png)
![N-[2-(3-methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4667447.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4667451.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667459.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)

![N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide](/img/structure/B4667470.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4667472.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4667487.png)